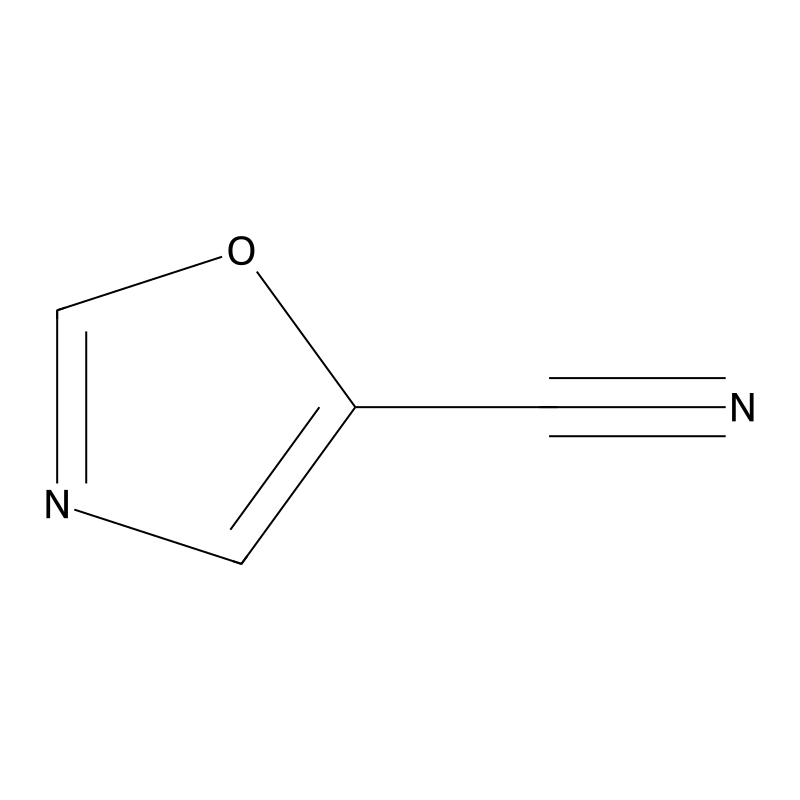

Oxazole-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomedical Research

Due to the presence of the oxazole ring and the nitrile group, Oxazole-5-carbonitrile might hold promise for drug discovery efforts. The oxazole ring is a common pharmacophore found in many bioactive molecules, while the nitrile group can participate in various chemical reactions within the body []. However, further research is needed to explore its potential as a lead compound for new medications.

Organic Synthesis

The unique structure of Oxazole-5-carbonitrile might be useful as a building block in organic synthesis. The reactive nitrile group can be transformed into various functional groups, allowing chemists to create more complex molecules []. More research is required to understand its reactivity profile and potential applications in synthetic chemistry.

Material Science

The aromatic nature of the oxazole ring and the electron-withdrawing nature of the nitrile group could give Oxazole-5-carbonitrile interesting properties for material science applications. However, there is currently a lack of research exploring this avenue.

Oxazole-5-carbonitrile is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms, along with a cyano group (-C≡N) at the 5-position. Its molecular formula is C₇H₄N₂O, and it is a derivative of oxazole, which is known for its diverse chemical properties and biological activities. The presence of the cyano group enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

These methods highlight the versatility of synthetic strategies available for producing oxazole-5-carbonitrile.

Oxazole-5-carbonitrile exhibits notable biological activities, primarily due to its structural features that allow it to interact with biological targets. Preliminary studies indicate that it may possess antimicrobial, antifungal, and anticancer properties. The compound's ability to influence enzyme activity and cellular signaling pathways has been highlighted in research focused on its potential as a therapeutic agent. For instance, it has been investigated for its role in inhibiting certain enzymes involved in disease processes .

Several methods have been developed for synthesizing oxazole-5-carbonitrile:

- Condensation Reactions: A common approach involves the condensation of 2-aminophenol with suitable nitrile reagents. This method typically requires heating under solvent-free conditions to promote cyclization.

- Cyclization of Nitriles: Another method includes the cyclization of 2-acylamino ketones in the presence of dehydrating agents, which leads to the formation of oxazole derivatives

Oxazole-5-carbonitrile finds applications across various domains:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of bioactive compounds, particularly those targeting infectious diseases and cancer.

- Materials Science: The compound is utilized in developing dyes and pigments due to its stable structure and color properties.

- Chemical Research: It acts as a building block for synthesizing more complex heterocyclic compounds used in various chemical research applications .

Research on the interactions of oxazole-5-carbonitrile with biological systems is ongoing. Studies have shown that it can modulate enzyme activity, which may lead to alterations in metabolic pathways. Its interaction with cellular receptors and proteins has been investigated to understand its mechanism of action better. These studies are crucial for exploring its potential therapeutic uses and understanding its safety profile .

Oxazole-5-carbonitrile shares structural similarities with various other heterocyclic compounds. Below are some comparable compounds along with their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminobenzoxazole | Contains an amino group at the 2-position | Exhibits strong biological activity against pathogens |

| 4-Methyloxazole | Methyl group at the 4-position | Enhanced lipophilicity affecting bioavailability |

| Benzothiazole | Contains sulfur in the ring | Displays distinct antimicrobial properties |

| Oxazole-4-carbonitrile | Cyano group at the 4-position | Different reactivity patterns compared to 5-position |

These compounds highlight the diversity within oxazole derivatives and their varying applications based on structural modifications.

Significance in Heterocyclic Chemistry

Oxazole-5-carbonitrile holds exceptional significance within the broader field of heterocyclic chemistry due to its unique structural features and versatile reactivity patterns. As a member of the azole family, oxazoles represent five-membered heterocyclic ring structures containing an oxygen atom at position 1 and a nitrogen atom at position 3 [8] [9]. This structural arrangement distinguishes oxazoles from their isomeric counterparts, isoxazoles, where the heteroatoms are positioned at the 1,2 positions [9].

The heterocyclic nature of oxazole-5-carbonitrile contributes to its significance in several key areas. Heterocyclic compounds containing nitrogen and oxygen atoms in five-membered aromatic rings are readily able to bind with a variety of enzymes and receptors in biological systems through diverse non-covalent interactions, thus displaying versatile biological activities [10]. The incorporation of both an oxazole ring and a carbonitrile functional group creates a compound with enhanced electronic properties and increased potential for molecular recognition.

The electron-deficient nature of the oxazole ring system makes it particularly valuable in medicinal chemistry applications. Oxazoles are aromatic compounds but exhibit less aromaticity compared to thiazoles, and they function as weak bases with a conjugate acid having a pKa of 0.8, compared to 7 for imidazole [8] [11]. This electronic character influences the compound's reactivity and biological activity profiles.

The significance of oxazole derivatives in modern pharmaceutical research cannot be overstated. These compounds have attracted considerable attention from medicinal chemists due to their broad spectrum of pharmacological activities, leading to continued development of new therapeutic agents [11] [12]. The oxazole scaffold has been incorporated into numerous medicinally relevant compounds, both as exploratory and advanced drug candidates [12]. Examples include oxazole-containing compounds used for diabetes treatment (aleglitazar), platelet aggregation inhibition (ditazole), tyrosine kinase inhibition (mubritinib), and cyclooxygenase-2 inhibition (oxaprozin) [12].

Classification and Nomenclature

The systematic classification and nomenclature of oxazole-5-carbonitrile follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The compound is formally classified as 1,3-oxazole-5-carbonitrile, reflecting the positioning of the oxygen and nitrogen heteroatoms within the five-membered ring system [13] [14].

According to the Medical Subject Headings (MeSH) classification system, oxazoles are categorized as five-membered heterocyclic ring structures containing an oxygen in the 1-position and a nitrogen in the 3-position, distinguishing them from isoxazoles where these atoms occupy the 1,2 positions [9]. The complete hierarchical classification places oxazoles within the broader category of heterocyclic compounds, specifically under the azoles subdivision [9].

The Chemical Abstracts Service (CAS) registry number for oxazole-5-carbonitrile is 68776-61-4, providing a unique identifier for this specific compound [13] [14] [15]. Alternative nomenclature includes 5-oxazolecarbonitrile and 1,3-oxazole-5-carbonitrile, all referring to the same molecular structure [14]. The molecular formula C₄H₂N₂O indicates the presence of four carbon atoms, two nitrogen atoms, and one oxygen atom, with a molecular weight of 94.07 grams per mole [13] [15].

The nomenclature system also recognizes various positional isomers of oxazole carbonitriles. For instance, oxazole-4-carbonitrile (CAS: 55242-84-7) represents the 4-substituted isomer [16] [17], while oxazole-2-carbonitrile (CAS: 68776-60-3) corresponds to the 2-substituted variant . This systematic approach to nomenclature ensures precise identification and classification of these structurally related compounds.

The International Chemical Identifier (InChI) system provides additional structural specificity for oxazole-5-carbonitrile. The InChI key DTXSID70612831 and the corresponding InChI string offer computer-readable representations of the molecular structure, facilitating database searches and chemical informatics applications [13].

General Overview of Oxazole Derivatives

Oxazole derivatives constitute a vast and diverse class of heterocyclic compounds that have found extensive applications across multiple scientific disciplines. The parent oxazole compound serves as the foundation for numerous natural products and synthetic molecules with significant biological activities [8] [19]. The structural diversity within this class is achieved through various substitution patterns at the available positions on the oxazole ring, creating compounds with tailored properties for specific applications.

Natural oxazole-containing compounds demonstrate the inherent biological significance of this heterocyclic system. Marine environments have proven particularly rich sources of oxazole-containing peptides and natural products [20]. Examples include hinduchelins A-D, isolated from Streptoalloteichus hindustanus, which represent unusual natural products featuring oxazole units with potential iron-chelating abilities [19]. The oxazolomycins, first isolated in 1985, exhibit potent antiviral, antibacterial, and cytotoxic activities, with their broad-spectrum activity attributed to protonophoric properties [21].

The pharmaceutical industry has extensively exploited oxazole derivatives for drug development. More than 20 drugs containing oxazole and isoxazole nuclei have received approval from the United States Food and Drug Administration for various clinical conditions [22]. These approved therapeutics include Tafamidis and Oxaprozin, demonstrating the clinical relevance of oxazole-based pharmaceuticals [22]. The unique physicochemical properties of these compounds often result in superior pharmacokinetic profiles and pharmacological effects compared to those with similar heterocycles [22].

Synthetic oxazole derivatives have shown remarkable versatility in their biological activities. Recent patent literature from 2006-2017 reveals therapeutic applications including anticancer, anti-Alzheimer's, anti-hyperglycemic, anti-inflammatory, and antibacterial activities [23]. The pharmacological actions of these compounds are primarily mediated through interactions with specific enzymes and receptors involved in various disease processes [23]. The flexible nature of the oxazole ligand for various molecular-level targets makes this heterocycle an attractive scaffold for developing effective and clinically relevant therapeutic agents [23].

The classification of oxazole derivatives can be organized according to their substitution patterns and structural complexity. Simple 2,4,5-trisubstituted oxazoles attract particular attention as pharmacologically potent scaffolds because structural diversity can be efficiently generated through the introduction of various substituents [24]. More complex derivatives include fused ring systems such as oxazolo[5,4-d]pyrimidines, which have demonstrated activities as adenosine receptor antagonists, receptor tyrosine kinase inhibitors, and adenosine kinase inhibitors [7].

Material science applications of oxazole derivatives have emerged as an important area of research. Oxazole-based polymers and fluorescent dyes have gained attention in material engineering and bioimaging applications [25]. The electronic properties arising from the conjugation of oxygen and nitrogen heteroatoms within the ring contribute to their utility in these advanced applications [25].